molecular formula C22H19N5O3S B2487577 2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(2-nitrophenyl)acetamide CAS No. 862489-08-5

2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(2-nitrophenyl)acetamide

Katalognummer: B2487577
CAS-Nummer: 862489-08-5
Molekulargewicht: 433.49
InChI-Schlüssel: XJCAYHKZKSQFRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(2-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C22H19N5O3S and its molecular weight is 433.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Radioligand Imaging

A study by Dollé et al. (2008) highlights a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, demonstrating selective ligands of the translocator protein (18 kDa). This research is crucial in advancing the development of specific radioligands for imaging with PET, contributing significantly to medical diagnostics and research.

Peripheral Benzodiazepine Receptor Ligands

Research conducted by Selleri et al. (2005) explores 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as selective Peripheral Benzodiazepine Receptor (PBR) ligands. This work contributes to understanding the structure-activity relationships and the effects of different substitutions on the acetamide moiety, which is valuable in the field of neuropharmacology.

Antimicrobial Agents

Studies by Bondock et al. (2008) and Bondock et al. (2008) demonstrate the use of derivatives of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide in synthesizing various heterocycles with antimicrobial properties. This research provides valuable insights into developing new antimicrobial agents, a critical area in combating resistant strains of bacteria and other pathogens.

cGMP Phosphodiesterase Inhibitors

A study by Dumaitre and Dodic (1996) elaborates on the synthesis of 6-phenylpyrazolo[3,4-d]pyrimidones, which are specific inhibitors of cGMP-specific (type V) phosphodiesterase. This research has implications in developing treatments for conditions like hypertension and other cardiovascular diseases.

Insecticidal Agents

Fadda et al. (2017) Fadda et al. (2017) investigated the synthesis of various heterocycles incorporating thiadiazole moiety and their potential as insecticidal agents. This research contributes to developing new, more effective insecticides, crucial for agricultural pest management.

QSAR Studies

Research conducted by Dalai et al. (2006) investigates the quantitative structure-activity relationships (QSAR) of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl-acetamides. This study helps understand the molecular requirements for binding with peripheral benzodiazepine receptors, providing insights into the design of new pharmaceutical agents.

Nonsteroidal Antiinflammatory Drugs

Auzzi et al. (1983) Auzzi et al. (1983) synthesized pyrazolo[1,5-a]pyrimidines to explore their antiinflammatory properties. They found that certain modifications on the parent compound could lead to nonsteroidal antiinflammatory drugs devoid of ulcerogenic activity, a significant advancement in pain management and anti-inflammatory therapies.

Anticonvulsant Agents

Severina et al. (2020) Severina et al. (2020) investigated the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents. This research offers potential in developing new treatments for epilepsy and other seizure disorders.

Eigenschaften

IUPAC Name

2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-(2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3S/c1-14-12-20(31-13-19(28)24-17-10-6-7-11-18(17)27(29)30)26-22(23-14)21(15(2)25-26)16-8-4-3-5-9-16/h3-12H,13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCAYHKZKSQFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)SCC(=O)NC3=CC=CC=C3[N+](=O)[O-])C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.